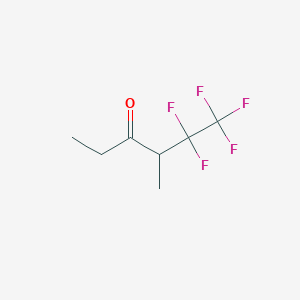
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one
Description
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is a fluorinated organic compound with the molecular formula C7H9F5O This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a hexanone backbone
Properties
CAS No. |
56734-79-3 |
|---|---|
Molecular Formula |
C7H9F5O |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
5,5,6,6,6-pentafluoro-4-methylhexan-3-one |
InChI |
InChI=1S/C7H9F5O/c1-3-5(13)4(2)6(8,9)7(10,11)12/h4H,3H2,1-2H3 |
InChI Key |
HAPYJMJORDLZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one typically involves the fluorination of appropriate precursors. One common method is the reaction of 4-methylhexan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5,6,6,6-Pentafluorohexan-1-ol: A related compound with a hydroxyl group instead of a ketone.
4,4,5,5,5-Pentafluoro-1-pentanol: Another fluorinated alcohol with a different carbon chain length.
Uniqueness
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


